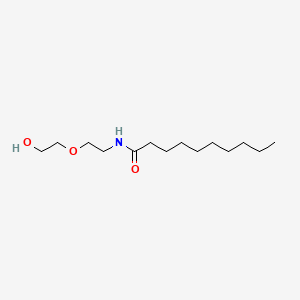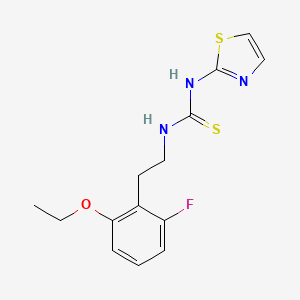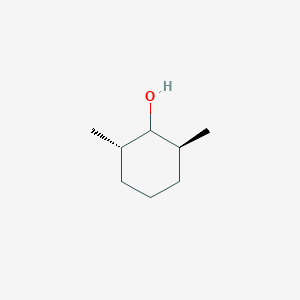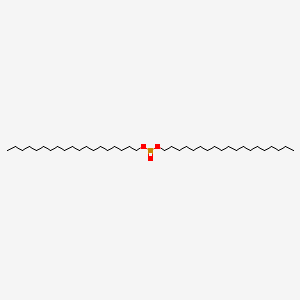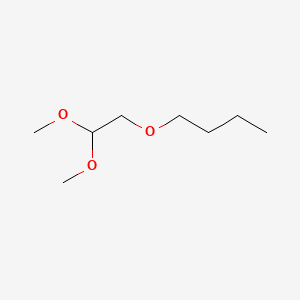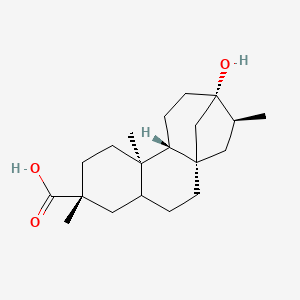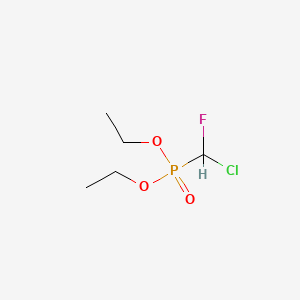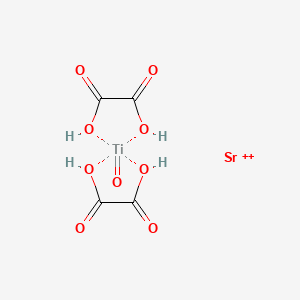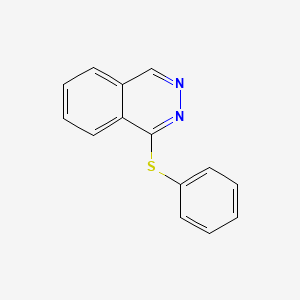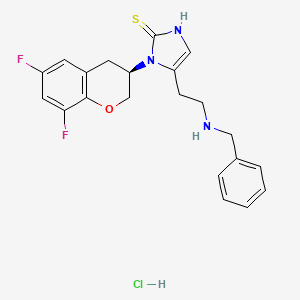
Zamicastat hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Zamicastat hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Benzopyran Core: The benzopyran core is synthesized through a series of cyclization reactions.
Functional Group Introduction: Various functional groups, such as fluorine atoms and imidazole rings, are introduced through substitution reactions.
Análisis De Reacciones Químicas
Zamicastat hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the benzopyran core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable tool in synthetic organic chemistry for the development of new compounds and materials.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
Mecanismo De Acción
Zamicastat hydrochloride exerts its effects by inhibiting the enzyme dopamine β-hydroxylase, which is responsible for the conversion of dopamine to noradrenaline. By inhibiting this enzyme, this compound reduces the levels of noradrenaline and increases the levels of dopamine in peripheral sympathetic nerves . This modulation of the sympathetic nervous system helps to lower blood pressure and improve cardiac function .
Comparación Con Compuestos Similares
Zamicastat hydrochloride is unique in its specific inhibition of dopamine β-hydroxylase. Similar compounds include:
Disulfiram: Another dopamine β-hydroxylase inhibitor, but with different pharmacokinetic properties.
Etamicastat: A compound with a similar mechanism of action but different chemical structure.
BIA 5-1058: Another investigational compound with similar therapeutic applications.
This compound stands out due to its specific molecular structure and its potential for treating hypertension and chronic heart failure .
Propiedades
Número CAS |
1383828-47-4 |
|---|---|
Fórmula molecular |
C21H22ClF2N3OS |
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C21H21F2N3OS.ClH/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14;/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28);1H/t18-;/m1./s1 |
Clave InChI |
OIXMDJZVHVPBNM-GMUIIQOCSA-N |
SMILES isomérico |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
SMILES canónico |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




